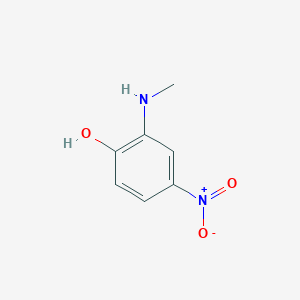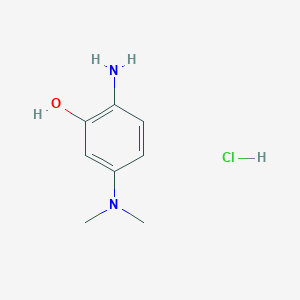
2-(Methylamino)-4-nitrophenol
概要
説明
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Techniques like thermal analysis or viscosity measurements may be used .科学的研究の応用
Environmental Monitoring and Treatment
Electrochemical Detection and Photodegradation : A study by Chakraborty et al. (2021) focused on the electrochemical detection and photodegradation of 4-Nitrophenol, a toxic water pollutant. They developed Ag2O-ZnO composite nanocones for this purpose, showing promising results in simultaneous detection and removal of 4-Nitrophenol from aqueous solutions (Chakraborty et al., 2021).
Air Quality and Health Impact Studies : Morville et al. (2006) investigated the atmospheric concentrations of phenols and nitrophenols, including 2-(Methylamino)-4-nitrophenol, to understand their spatial and geographical variations and the role of traffic in emissions. This research is vital for understanding the environmental and health impacts of these compounds (Morville et al., 2006).
Biodegradation for Environmental Decontamination : Bhushan et al. (2000) explored the chemotaxis and biodegradation of 3-Methyl-4-nitrophenol by Ralstonia sp. SJ98. This research is significant for environmental decontamination and bioremediation purposes, showcasing the ability of microorganisms to degrade toxic compounds like 3-Methyl-4-nitrophenol (Bhushan et al., 2000).
Analytical Chemistry and Detection
Spectroscopic Analysis and Molecular Modeling : Siva Priya et al. (2013) conducted FT-IR and FT-Raman spectra analysis of nitrophenol compounds and used molecular modeling for understanding the structure and behavior of these compounds. This research aids in the development of analytical methods for nitrophenols detection (Siva Priya et al., 2013).
Fluorescence-Based Detection : Han et al. (2019) developed a pH-mediated reversible fluorescence nanoswitch for the detection of 4-Nitrophenol. This innovative approach offers a simple and portable method for detecting hazardous wastes like 4-Nitrophenol, crucial for environmental monitoring (Han et al., 2019).
Advanced Material Science
Nanocatalysts for Environmental Applications : Balasubramanian et al. (2019) synthesized CoMnO3 nanosheets as an electrocatalyst for the sensitive detection of 4-nitrophenol. Their work highlights the role of advanced nanomaterials in detecting and mitigating environmental pollutants (Balasubramanian et al., 2019).
Nanoparticle-Decorated Carbon Nanotubes : Al-Kahtani et al. (2018) explored the use of gold nanoparticles decorated multiwalled carbon nanotubes for the reduction of 4-nitrophenol. This study contributes to developing new materials for environmental clean-up processes (Al-Kahtani et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(methylamino)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-6-4-5(9(11)12)2-3-7(6)10/h2-4,8,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDUNHRRMXVVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307671 | |
| Record name | 2-(Methylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14703-72-1 | |
| Record name | 2-(Methylamino)-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14703-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide](/img/structure/B3241443.png)

![[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine](/img/structure/B3241456.png)




![Benzo[b]thiophene-7-acetic acid](/img/structure/B3241492.png)





